Lipophilicity Advantage Over Non‑Fluorinated and Mono‑Fluorinated Benzoyl Analogues
The 2,6‑difluorobenzoyl substitution increases computed lipophilicity relative to unsubstituted benzoyl and 4‑fluorobenzoyl piperazine‑1‑carboxylate analogues, a factor empirically linked to enhanced membrane permeability in related series [1]. The target compound exhibits an XLogP3 of 1.6, compared with a typical XLogP3 of ~0.7 for ethyl 4‑benzoylpiperazine‑1‑carboxylate and ~1.0 for the 4‑fluorobenzoyl congener (computed via the same algorithm) [2]. This +0.6–0.9 log‑unit increase places the compound in a more favorable range for blood‑brain‑barrier penetration and intracellular target access, provided permeability is not compromised by excessive efflux.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Ethyl 4‑benzoylpiperazine‑1‑carboxylate (XLogP3 ≈ 0.7); ethyl 4‑(4‑fluorobenzoyl)piperazine‑1‑carboxylate (XLogP3 ≈ 1.0) |
| Quantified Difference | +0.6 to +0.9 log units vs. non‑/mono‑fluoro comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2026 release). No experimental log P determined. |
Why This Matters
The quantified lipophilicity gain supports prioritization of this building block when designing CNS‑penetrant or intracellular‑targeting candidates, reducing the need for additional hydrophobic modifications that may introduce toxicity.
- [1] Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. (General framework linking log P with CNS drug‑likeness). View Source
- [2] PubChem Computed Properties: XLogP3 values for CID 5260690 (target), CID 789234 (ethyl 4‑benzoylpiperazine‑1‑carboxylate), and CID 283756 (ethyl 4‑(4‑fluorobenzoyl)piperazine‑1‑carboxylate). View Source
